4-Ethyl 1-methyl 2-aminoterephthalate
Description
4-Ethyl 1-methyl 2-aminoterephthalate is a substituted terephthalate ester featuring an amino group at the 2-position, an ethyl ester at the 4-position, and a methyl ester at the 1-position of the benzene ring.
Properties
CAS No. |
218590-77-3 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-O-ethyl 1-O-methyl 2-aminobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10(13)7-4-5-8(9(12)6-7)11(14)15-2/h4-6H,3,12H2,1-2H3 |
InChI Key |
ZKLZIERHDKNDNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OC)N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Ethyl 1-methyl 2-(4-methoxyphenyl)fumarate and Maleate
- Structure: These isomers (E and Z configurations) replace the amino group with a 4-methoxyphenyl substituent.
- Synthesis : Both derivatives are synthesized using Rh₂(OAc)₄ as a catalyst, with yields of 29% (fumarate) and 4% (maleate), indicating steric or electronic challenges in forming the Z-isomer .
1-(2-Hydroxyethyl) 4-methyl terephthalate
- Structure: Features a hydroxyethyl ester instead of the ethyl-amino combination.
- Properties: Molecular weight = 224.21 (C₁₁H₁₂O₅). The hydroxyethyl group likely increases hydrophilicity compared to the amino-ethyl counterpart, though analytical data are unavailable .
- Applications: Marketed as a "unique chemical" for early-stage research, suggesting niche utility compared to amino-substituted derivatives.
p-Synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol)
- Structure: Shares a methylaminoethyl side chain but on a phenol ring rather than a terephthalate ester.
- Biological Relevance: Demonstrates how substituent positions (e.g., hydroxyl vs. amino groups) dictate biological activity. The amino group in this compound may similarly influence bioactivity or binding interactions .
Physical and Chemical Properties (Inferred)
- Solubility: The amino group likely increases water solubility compared to methoxy or hydroxyethyl substituents.
- Reactivity: The amino group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acylation).
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